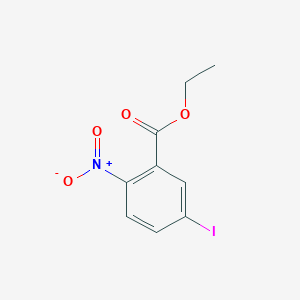
Ethyl 5-iodo-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-iodo-2-nitrobenzoate is an organic compound with the molecular formula C9H8INO4. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl ester group, an iodine atom at the 5-position, and a nitro group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, ethyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Iodination: The nitro-substituted ester is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-iodo-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under basic conditions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: Ethyl 5-amino-2-iodobenzoate.
Coupling: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
Ethyl 5-iodo-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-iodo-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution mechanism (SN2).
Comparación Con Compuestos Similares
Ethyl 5-iodo-2-nitrobenzoate can be compared with other similar compounds, such as:
Ethyl 2-iodo-5-nitrobenzoate: Similar structure but with different positions of the nitro and iodine groups.
Ethyl 4-iodo-3-nitrobenzoate: Another isomer with different substitution patterns.
Ethyl 3-iodo-4-nitrobenzoate: Differently substituted isomer.
Uniqueness
The unique substitution pattern of this compound makes it particularly useful in specific synthetic applications where regioselectivity is crucial.
Propiedades
Número CAS |
1260830-52-1 |
|---|---|
Fórmula molecular |
C9H8INO4 |
Peso molecular |
321.07 g/mol |
Nombre IUPAC |
ethyl 5-iodo-2-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 |
Clave InChI |
CERLIDWRLIIKCY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
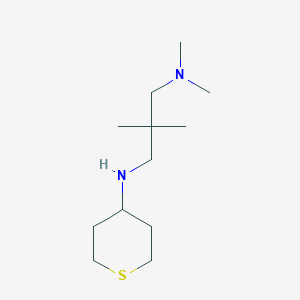
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)
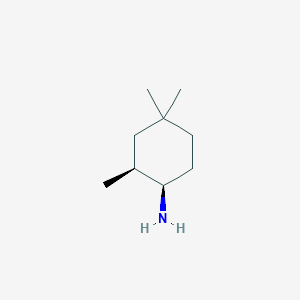

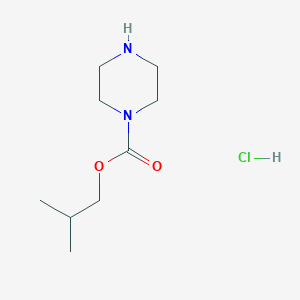
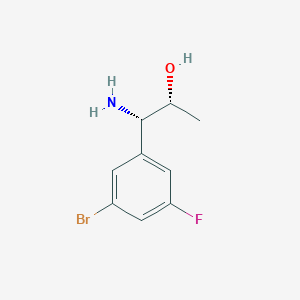
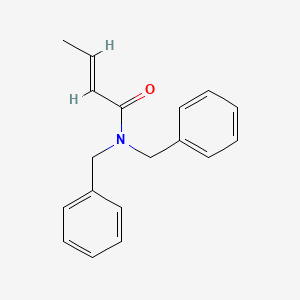
![(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13030104.png)
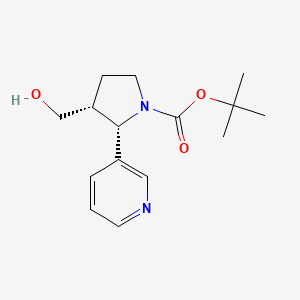

![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
